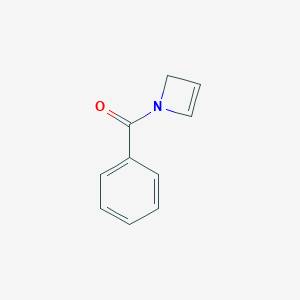

2H-azet-1-yl(phenyl)methanone

Description

Structure

3D Structure

Properties

CAS No. |

136911-56-3 |

|---|---|

Molecular Formula |

C10H9NO |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

2H-azet-1-yl(phenyl)methanone |

InChI |

InChI=1S/C10H9NO/c12-10(11-7-4-8-11)9-5-2-1-3-6-9/h1-7H,8H2 |

InChI Key |

JKJGRPJPMQUBLL-UHFFFAOYSA-N |

SMILES |

C1C=CN1C(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1C=CN1C(=O)C2=CC=CC=C2 |

Synonyms |

Azete,1-benzoyl-1,2-dihydro-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for N Acyl 2h Azetines

General Approaches to 2H-Azetine Ring Systems

The principal strategies for constructing the azetine core can be broadly categorized into cycloadditions and ring expansions. nih.govresearchgate.net Cycloaddition reactions, such as the [2+2] and [3+1] variants, involve the direct formation of the four-membered ring from acyclic precursors. nih.gov Ring expansion strategies, conversely, leverage the inherent strain of three-membered heterocycles like aziridines and azirines, or other strained rings such as cyclopropyl azides, to build the larger four-membered azetine ring. nih.govresearchgate.net

Cycloaddition Strategies

Cycloaddition reactions represent a highly atom-economical approach to four-membered rings. youtube.com For azetines, [2+2] and [3+1] cycloadditions are the most prominent methods. nih.gov

The [2+2]-cycloaddition of imines and alkynes is a direct method for accessing 2-azetine rings. nih.gov This transformation can be promoted under various conditions, including metal mediation, Lewis acid catalysis, and photochemical irradiation. nih.govyoutube.com

Lewis Acid Catalyzed [2+2]-Cycloaddition: A notable example of a Lewis acid-catalyzed approach was reported by Ito and co-workers in 2021. nih.gov They demonstrated a stepwise [2+2]-cycloaddition between substituted iminopyruvates and aryl alkynes to generate 2-azetines. nih.gov The use of a catalytic amount of titanium(IV) tetrachloride was found to be effective in promoting the desired [2+2] cycloaddition over a competing [4+2] interaction that would otherwise lead to acyclic imidates. researchgate.net The authors proposed that a chelated titanium intermediate is crucial for preventing side reactions. nih.gov

Photochemical [2+2]-Cycloaddition: Photochemical methods, particularly those using visible light, offer a mild and efficient route to azetines. researchgate.netresearchgate.net In 2021, the Schindler group reported a divergent synthesis of 1- and 2-azetines via a visible-light-mediated [2+2]-photocycloaddition between alkynes and 2-isoxazolines, which serve as oxime precursors. nih.govresearchgate.net This method utilizes an iridium photocatalyst for triplet energy transfer. researchgate.netresearchgate.net The reaction with aliphatic alkynes yields 2-azetine products directly. nih.govresearchgate.net In contrast, aryl-substituted alkynes initially form a 2-azetine intermediate that undergoes a subsequent sensitization and rearrangement to afford the 1-azetine product. nih.govyoutube.comresearchgate.net This approach is characterized by its operational simplicity and mild conditions. researchgate.net

| Reactants | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Substituted iminopyruvates + Aryl alkynes | Titanium(IV) tetrachloride (Lewis Acid) | 2-Azetine | Not specified | nih.gov |

| 2-Isoxazolines + Aliphatic alkynes | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, Visible Light | 2-Azetine | 14-58% | researchgate.net |

| 2-Isoxazolines + Aryl alkynes | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, Visible Light | 1-Azetine (via 2-azetine intermediate) | 7-96% | researchgate.net |

The [3+1]-cycloaddition strategy involves the reaction of a three-atom component with a single-atom component, often a carbene or carbene equivalent, to form the four-membered ring. nih.gov This method has been successfully applied to the synthesis of 2-azetines.

In 2019, Doyle and co-workers developed a copper-catalyzed enantioselective synthesis of 2-azetines through a [3+1]-cycloaddition. nih.govresearchgate.net The reaction occurs between enoldiazoacetates and imido-sulfur ylides in the presence of a copper catalyst and a chiral sabox ligand. nih.gov This method provides access to tetrasubstituted 2-azetines with high enantiomeric excess, reaching up to 95%. nih.gov The reaction is believed to proceed via a copper-bound carbene intermediate. researchgate.net

| Reactants | Catalyst/Ligand | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Enoldiazoacetates + Imido-sulfur ylides | Copper / Chiral sabox ligand | Tetrasubstituted 2-Azetine | Up to 95% | nih.gov |

Ring Expansion Approaches

Ring expansion reactions capitalize on the release of ring strain from smaller rings to form the four-membered azetine system. nih.gov Three-membered rings are common precursors for these transformations. nih.govresearchgate.net

Both azirines and aziridines can serve as effective starting materials for the synthesis of azetines through one-carbon ring expansion.

From Azirines: The ring expansion of 2H-azirines can be achieved by reacting them with carbenes. nih.govresearchgate.net In the presence of a metal catalyst, an azirine can be converted to a 1-azetine through what is formally a [3+1]-cycloaddition. nih.gov A 2019 report from Novikov and co-workers demonstrated the synthesis of substituted 1-azetines via the ring expansion of azirines using rhodium carbenes. nih.gov This transformation required the use of a silyl protecting group on the pyridine nitrogen to prevent side reactions. nih.gov

From Aziridines: Aziridines can also be expanded to form azetines. nih.govresearchgate.net For instance, the reaction of aziridines with rhodium carbenoids can lead to 1-azetines. nih.gov Furthermore, biocatalytic approaches have been developed for the one-carbon ring expansion of aziridines to azetidines, which are the saturated analogues of azetines. chemrxiv.orgnih.govacs.org While this specific example leads to the saturated ring, it highlights the viability of enzymatic strategies in manipulating these strained heterocycles. chemrxiv.orgnih.gov

| Starting Material | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| Azirines | Rhodium carbenes | 1-Azetine | nih.gov |

| Aziridines | Rhodium carbenoids | 1-Azetine | nih.gov |

An alternative ring expansion strategy involves the thermal rearrangement of cyclopropyl azides. nih.govresearchgate.net Upon heating, cyclopropyl azides can be converted into 1-azetines, providing another route to this class of unsaturated heterocycles. nih.govresearchgate.net

Flow Synthesis Techniques for Substituted 2H-Azetines

Continuous flow chemistry offers significant advantages for handling reactive intermediates and improving reaction efficiency and safety. nih.gov A notable flow-synthesis protocol facilitates an elimination and subsequent electrophilic incorporation to generate 2-substituted 2H-azetines. nih.gov

This process, developed by Luisi and co-workers, utilizes N-Boc-3-iodoazetidine as a common precursor. nih.govuniba.it In the flow system, this substrate is mixed with a solution of lithium diisopropylamide (LDA). The base induces an elimination reaction to form a 2-azetine intermediate, which is then further deprotonated by the excess LDA to generate an α-lithiated-2H-azetine. nih.govuniba.it This highly reactive intermediate is then passed through a second micromixer where it is quenched with an electrophile, yielding the desired 2-substituted N-Boc-2H-azetine. nih.gov The use of flow technology allows for the safe handling of these organometallic intermediates at higher temperatures (e.g., 0 °C) than would be feasible in traditional batch processing. nih.govuniba.it

Table 1: Flow Synthesis of 2-Substituted N-Boc-2H-Azetines

| Entry | Electrophile | Product | Yield (%) |

|---|---|---|---|

| 1 | PhCHO | N-Boc-2-(hydroxy(phenyl)methyl)-2H-azetine | 75 |

| 2 | (CH₃)₂CO | N-Boc-2-(1-hydroxy-1-methylethyl)-2H-azetine | 80 |

| 3 | Ph₂CO | N-Boc-2-(hydroxydiphenylmethyl)-2H-azetine | 78 |

| 4 | I₂ | N-Boc-2-iodo-2H-azetine | 85 |

Data sourced from studies on the flow functionalization of N-Boc-azetine intermediates. uniba.it

Direct N-Acylation Strategies for 2H-Azetines

Direct N-acylation involves the introduction of an acyl group onto the nitrogen atom of a pre-formed 2H-azetine ring. This can be a challenging transformation due to the reactivity of the strained ring system. Strategies often involve the formation of the N-acyl bond as part of the cyclization process or via modification of a precursor.

The synthesis of N-benzoyl-2H-azetine derivatives can be achieved through multi-step sequences. One approach involves the reaction of N-acyl thiazolidinethione enolates with aldoxime ethers. acs.org In this method, a chlorotitanium enolate of an N-acyl thiazolidinethione is added to an O-methyl aldoxime. This reaction proceeds to form an azetinyl thiazolidine-2-thione intermediate. acs.orgresearchgate.net Subsequent treatment of this intermediate with an acylating agent, such as benzoyl chloride, leads to the formation of the corresponding N-benzoyl-α,β-disubstituted β-amino acid derivative, effectively opening the azetine ring while incorporating the benzoyl group. acs.org While this does not yield a stable N-benzoyl-2H-azetine, it proceeds through an N-acylated azetine intermediate.

Chiral auxiliaries are powerful tools used to control the stereochemical outcome of a reaction by temporarily incorporating a stereogenic unit into the substrate. wikipedia.org In the context of N-acyl azetine synthesis, chiral auxiliaries can be used to achieve high diastereoselectivity. nih.gov

A key example is the use of N-acyl thiazolidinethiones as chiral auxiliaries. acs.org The addition of chlorotitanium enolates derived from these auxiliaries to O-methyl aldoximes provides a novel and highly diastereoselective route to azetinyl thiazolidine-2-thiones. acs.orgresearchgate.net The inherent chirality of the thiazolidinethione auxiliary directs the approach of the reactants, leading to the preferential formation of one diastereomer of the resulting azetine intermediate. acs.org This method demonstrates how the auxiliary can effectively mediate the formation of the N-acyl azetine ring structure with excellent stereocontrol. acs.org

Divergent Synthetic Pathways to N-Acyl Azetines

Divergent synthesis enables the creation of multiple distinct products from a common intermediate. A visible-light-mediated triplet energy transfer (EnT) photocatalysis approach has been reported for the divergent synthesis of 1-azetines and 2-azetines. nih.gov This method, developed by Schindler and co-workers, utilizes a [2+2]-photocycloaddition between cyclic oximes and aryl alkynes. nih.gov The reaction can be controlled to produce either 2-azetines directly from the initial cycloaddition or 1-azetines through a subsequent rearrangement sequence. nih.gov By modifying the N-substituent on the initial oxime (e.g., using an N-acetyl or N-benzoyl group), this pathway could potentially be adapted to provide divergent access to various N-acyl azetines.

Another divergent strategy involves harnessing the reactivity of aziridinium ylides for the preparation of different nitrogenated heterocycles, including azetidine (B1206935) scaffolds. chemrxiv.org Depending on the catalyst or carbene precursor, these intermediates can be guided towards different product outcomes, a principle that could be extended to the synthesis of N-acyl azetines. chemrxiv.org

Diastereoselective Synthesis of N-Acyl Azetine Intermediates

Diastereoselective synthesis is crucial for producing stereochemically defined molecules. A highly effective method for the diastereoselective synthesis of N-acyl azetine intermediates relies on the addition of chlorotitanium enolates of N-acyl thiazolidin-2-thiones to O-methyl aldoximes. acs.orgresearchgate.net

This reaction yields "anti" azetines with excellent diastereoselectivity. acs.org The stereochemical outcome is controlled by the chiral thiazolidinethione auxiliary. The resulting azetine intermediates, which are N-acylated, can then be converted into α,β-disubstituted β-amino carbonyl compounds with retention of the newly established stereochemistry. The formation and stereochemistry of the azetine intermediate have been confirmed by X-ray crystallographic analysis. acs.orgresearchgate.net

Table 2: Diastereoselective Synthesis of Azetinyl Thiazolidine-2-thiones

| Entry | R group on Oxime | Diastereomeric Ratio (anti:syn) | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | >95:5 | 85 |

| 2 | 4-Methoxyphenyl | >95:5 | 80 |

| 3 | 2-Thienyl | >95:5 | 78 |

| 4 | Cyclohexyl | >95:5 | 72 |

Data represents the addition of the chlorotitanium enolate of N-propionylthiazolidinethione to various O-methyl aldoximes. acs.org

Reactivity and Mechanistic Pathways of N Acyl 2h Azetines

Fundamental Reactivity Derived from Ring Strain and Unsaturation

The chemical behavior of N-acyl-2H-azetines is fundamentally governed by two key characteristics: the inherent ring strain of the four-membered ring and the presence of a reactive carbon-carbon double bond (unsaturation). nih.govrsc.org The azetidine (B1206935) ring, the saturated analogue, possesses a ring strain of approximately 25.4 kcal/mol. rsc.org This value, intermediate between the highly strained aziridines and the more stable pyrrolidines, makes the four-membered ring susceptible to reactions that lead to ring-opening or functionalization, thereby relieving this strain. rsc.orgrsc.org

In 2H-azetines, the introduction of a C=C double bond within this strained framework creates a highly reactive π-system. nih.gov This unsaturation serves as a handle for a multitude of reactions, particularly addition and cycloaddition reactions, that are less favorable in their saturated counterparts. nih.gov The combination of ring strain and the reactive π-bond makes these heterocyles valuable building blocks, capable of undergoing transformations under relatively mild conditions to produce substituted and polycyclic azetidine derivatives. nih.govchemrxiv.org The reactivity can be channeled through different mechanistic pathways, including ionic and radical routes, depending on the reaction conditions employed. chemrxiv.orgchemrxiv.org

Cycloaddition Reactions

Among the most powerful transformations that N-acyl-2H-azetines undergo are cycloaddition reactions. The olefinic π-bond within the strained ring allows these molecules to participate as either the 2π or 4π component in various cycloaddition processes, rapidly building molecular complexity and forming fused heterocyclic systems. nih.gov

The Diels-Alder reaction, a thermally allowed [4+2] cycloaddition, is a cornerstone of synthetic chemistry for the construction of six-membered rings. wikipedia.org N-acyl-2H-azetines have demonstrated versatile reactivity in these reactions, capable of acting as either the dienophile or the diene component, a duality influenced by the substitution pattern on the azetine ring. nih.govwikipedia.orgsigmaaldrich.com

When functioning as a dienophile, the N-acyl-2H-azetine provides its C=C double bond as the 2π electron component to react with a conjugated 4π electron diene. The first reported instance of a 2-azetine participating in a [4+2]-cycloaddition involved an N-acetyl-2-azetine reacting with various dienes. nih.gov These reactions typically proceed simply with heating and show a high degree of selectivity, favoring the endo product. nih.gov For example, N-acetyl-2-azetine has been reacted with cyclic dienes to produce complex fused azetidine cycloadducts in high yields. acs.org

| Diene | Conditions | Product | Yield | Selectivity | Reference |

| Cyclopentadiene | Toluene (B28343), reflux | Fused azetidine cycloadduct | 85% | Endo | acs.org |

| 1,3-Cyclohexadiene | Toluene, reflux | Fused azetidine cycloadduct | 94% | Endo | acs.org |

| Furan | Toluene, reflux | Fused azetidine cycloadduct | 80% | Endo | acs.org |

This table presents selected examples of N-acyl-2H-azetines acting as dienophiles in Diels-Alder reactions.

Conversely, appropriately substituted 2-azetines can function as the 4π diene component in Diels-Alder reactions. nih.gov The reactivity is modulated by the substituents on the azetine ring, allowing it to engage with a dienophile. nih.gov For instance, an intramolecular Diels-Alder reaction has been reported where an initial electrocyclic ring-opening of an N-acyl-2-azetine bearing a terminal olefin on the acyl chain generates a transient diene, which then undergoes cycloaddition. nih.gov The resulting cycloadducts are often complex polycyclic structures, demonstrating the utility of this approach in building molecular complexity. nih.gov A regiodivergent and stereoselective [4+2]-cycloaddition of vinyl-azetines with dienophiles has also been developed, leading to unprecedented fused alkylideneazetidines. uni-muenchen.de

| Azetine Type | Dienophile | Product Type | Yield | Selectivity | Reference |

| Vinyl-azetine | N-Phenylmaleimide | Fused alkylideneazetidine | High | High diastereoselectivity | uni-muenchen.de |

| N-acyl-2-azetine with terminal olefin | Intramolecular | (±)-δ-coniceine precursor | Not specified | Not specified | nih.gov |

This table showcases examples where 2-azetine derivatives serve as the diene component in [4+2]-cycloadditions.

The rate and selectivity of Diels-Alder reactions involving N-acyl-2H-azetines can often be enhanced through the use of Lewis acid catalysts. researchgate.netias.ac.in Lewis acids activate the dienophile by coordinating to an electron-withdrawing group, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction. ias.ac.innih.gov In the context of azetine chemistry, Lewis acids can facilitate cycloadditions that might otherwise require harsh thermal conditions. diva-portal.org For example, the Y(OTf)₃-catalyzed [4+2]-cycloaddition between N-acetyl-2-azetine and various aromatic imines has been used to access azetidines fused to tetrahydroquinolines. nih.gov Similarly, BF₃·OEt₂ has been employed to catalyze Diels-Alder reactions of 1,2-naphthoquinones, a principle applicable to other systems. researchgate.net This catalytic approach not only often shortens reaction times and lowers temperatures but can also improve diastereoselectivity. acs.orgdiva-portal.org

| Azetine Reactant | Reaction Partner | Lewis Acid Catalyst | Product Type | Yield | Reference |

| N-acetyl-2-azetine | Aromatic imines | Y(OTf)₃ | Fused tetrahydroquinolines | Good | nih.gov |

| N-acetyl-2-azetine | Imines of aromatic amines | Not specified | Functionalized tetrahydroquinolines | Good to excellent | acs.org |

| 3-Aryl-2H-azirines (related system) | Acyclic dienes | BF₃·OEt₂ | Bicyclic adducts | Not specified | diva-portal.orgmdpi.com |

This table provides examples of Lewis acid catalysis in Diels-Alder reactions involving azetine-related systems.

Beyond [4+2] cycloadditions, N-acyl-2H-azetines and related 2H-azirines are valuable partners in [3+2]-cycloaddition reactions. nih.gov These reactions involve the combination of a three-atom component (a 1,3-dipole) with the two-atom π-system of the azetine, providing rapid access to fused five-membered heterocyclic rings. nih.gov Such cycloadditions are attractive for their ability to quickly generate complex, fused scaffolds that can be challenging to synthesize through other means. nih.gov For instance, 2H-azirines, which are structurally related precursors, undergo photocatalytic formal [3+2] cycloadditions with alkynes to furnish highly functionalized pyrroles. nih.gov This reactivity can be extended to 2-azetines, where they react with 1,3-dipoles like nitrile oxides to yield fused polycyclic products. nih.gov Metal-catalyzed [3+2] cycloadditions, such as those involving rhodium or copper catalysts with 2H-azirines, further expand the scope of this methodology, allowing for the synthesis of diverse pyrrole-containing structures. mdpi.comresearchgate.net

| Azetine/Azirine Reactant | 1,3-Dipole/Partner | Conditions/Catalyst | Product Type | Reference |

| 1-Azetines (related system) | Nitrile oxides | Thermal | Fused bicyclic products | nih.gov |

| 2H-Azirines | Alkynes | Visible light, organic dye photocatalyst | Functionalized pyrroles | nih.gov |

| 2H-Azirines | N-Sulfonyl-1,2,3-triazoles | Rh(II) catalyst | Functionalized pyrroles | researchgate.net |

| 3-Aryl-2H-azirines | Six-membered cyclic enols | Cu(II) or Cu(I) catalyst | Fused pyrroline (B1223166) derivatives | mdpi.com |

This table summarizes various [3+2]-cycloaddition reactions involving 2-azetine precursors and related systems.

Cycloadditions with Ketenes and Isocyanates

The strained π-system of N-acyl-2H-azetines makes them suitable partners in cycloaddition reactions, providing access to complex fused-bicyclic azetidine scaffolds. nih.gov

The reaction with ketenes is a documented pathway for forming [2.2.0]-bicyclic systems. A notable example is the [2+2]-cycloaddition between an N-substituted 2-azetine and dichloroketene, which yields a fused azetidine product. nih.gov In one reported instance, the initial ketone adduct was not isolable and was subsequently reduced with sodium borohydride (B1222165) (NaBH₄) to the corresponding alcohol. nih.gov

Conversely, while the reaction of the isomeric 1-azetines with isocyanates to form [4.2.0]-bicyclic skeletons is known, the corresponding cycloaddition of 2H-azetines with isocyanates is not well-documented in the literature. nih.gov The established reactivity of 1-azetines involves reaction with partners like tosylated isocyanates to form cycloadducts. nih.gov

Dimerization Reactions

N-acyl-2H-azetines can undergo photochemical dimerization. The cyclic enamine structure facilitates a [2+2]-photocycloaddition process, leading to the formation of diazatricyclooctane structures. nih.gov

In a key study, the photodimerization of N-acetyl-2-azetine was investigated. Irradiation with a high-pressure mercury lamp resulted in the formation of two head-to-head dimers with syn and anti geometry. nih.gov The reaction yielded a combined 52% of these two isomers in an approximately 1:1 ratio, with no evidence of head-to-tail dimerized products. nih.gov This reactivity highlights a pathway for synthesizing complex polycyclic structures from simple azetine precursors.

Table 1: Photochemical Dimerization of N-acetyl-2-azetine

| Reactant | Conditions | Products | Ratio (syn:anti) | Combined Yield | Reference |

|---|---|---|---|---|---|

| N-acetyl-2-azetine | 500W Hg Lamp | Head-to-head dimers (syn and anti diazatricyclooctanes) | ~1:1 | 52% | nih.gov |

Addition Reactions to the Unsaturated Azetine Core

The carbon-carbon double bond in the 2H-azetine ring is susceptible to a variety of addition reactions, proceeding through radical, ionic, or metal-catalyzed pathways to afford functionalized saturated azetidine rings. nih.gov

Radical Addition Pathways (e.g., Hydrothiolation)

Radical additions provide a powerful method for the functionalization of the azetine core. The hydrothiolation of 2-azetines, a thiol-ene type reaction, can be initiated photochemically to generate 2,3-disubstituted azetidines. chemrxiv.org This process is highly atom-efficient and can proceed without the need for metal catalysts or dedicated photocatalysts, relying on the homolytic cleavage of the S-H bond under light irradiation. chemrxiv.org

In a model reaction, N-Boc-2-azetines were reacted with thiophenol under white light irradiation at 50 °C. chemrxiv.org The reaction proceeds via the generation of a thiyl radical, which adds to the C3 position of the azetine ring. The resulting azetidinyl radical intermediate then abstracts a hydrogen atom from another thiol molecule to yield the final product and propagate the radical chain. chemrxiv.org This pathway has been shown to be highly regio-, chemo-, and stereoselective. chemrxiv.org

Table 2: Radical Hydrothiolation of N-Boc-2-Azetines

| Azetine Substrate | Thiol | Conditions | Product | Yield | Diastereomeric Ratio (trans:cis) | Reference |

|---|---|---|---|---|---|---|

| N-Boc-2-phenyl-2-azetine | Thiophenol | White Light, DCM, 50 °C | N-Boc-2-phenyl-3-(phenylthio)azetidine | 95% | - | chemrxiv.org |

| N-Boc-2-methyl-2-azetine | Thiophenol | White Light, DCM, 50 °C | N-Boc-2-methyl-3-(phenylthio)azetidine | 85% | 84:16 | chemrxiv.org |

Acid-Facilitated Additions and Ionic Pathways

The enamine-like character of N-acyl-2H-azetines makes them susceptible to acid-catalyzed additions. A key transformation in this class is the acid-promoted hydration (hydrolysis) of the double bond, which provides a pathway to valuable β-aminocarbonyl compounds. chemrxiv.orgresearchgate.net

This ionic pathway is initiated by the protonation of the azetine, which then undergoes nucleophilic attack by water. chemrxiv.org For C2-functionalized N-Boc-2-azetines, this reaction leads to a quantitative ring-opening transformation to yield β-aminocarbonyls. chemrxiv.org Studies have optimized this process under both batch and continuous flow conditions, using acids such as oxalic acid or hydrochloric acid. researchgate.netrsc.org The reaction proceeds efficiently, often yielding the product in high purity without the need for extensive purification. rsc.org

Table 3: Acid-Catalyzed Hydration of N-Boc-2-Azetines

| Azetine Substrate | Acid Catalyst | Solvent | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| N-Boc-2-azetines | Oxalic Acid Dihydrate | Dichloromethane (B109758) (DCM) | Batch, 1.5 h | β-aminocarbonyl | up to 98% | rsc.org |

| N-Boc-2-azetine | HCl (5% aq.) | Cyclopentyl methyl ether (CPME) | Biphasic, Continuous Flow | β-aminocarbonyl | Quantitative | researchgate.net |

Transition Metal-Catalyzed Additions

The reactivity of the strained alkene in 2-azetines can be controlled and harnessed through transition metal catalysis, enabling a range of difunctionalization reactions. nih.gov

Examples include nickel-catalyzed additions, such as the aryldifluoroalkylation across the double bond of N-Boc-2-azetines, which proceeds with high diastereoselectivity (>20:1) to afford trans-disubstituted azetidines. nih.gov Copper catalysis has also been employed for the enantioselective boryl allylation of azetines, installing both a boryl and an allyl group across the double bond with the creation of two new stereogenic centers. acs.org This method provides a powerful route to chiral 2,3-disubstituted azetidines, which were previously difficult to access. acs.org Another copper-catalyzed transformation involves the addition of a carbene, generated from CF₃CHN₂, to form a fused 2-trifluoromethylcyclopropyl azetidine ring system. nih.gov

Table 4: Examples of Transition Metal-Catalyzed Additions to 2-Azetines

| Reaction Type | Catalyst System | Reactants | Product Type | Selectivity | Reference |

|---|---|---|---|---|---|

| Aryldifluoroalkylation | Nickel | 2-Azetine, Aryl Source, Difluoroalkyl Source | trans-Disubstituted Azetidine | d.r. > 20:1 | nih.gov |

| Boryl Allylation | Cu/Bisphosphine | Azetine, Allyl Phosphate, Boryl Source | cis-2,3-Disubstituted Azetidine | High Enantioselectivity | acs.org |

| Carbene Addition | CuCl | 2-Azetine, CF₃CHN₂ | Fused Cyclopropyl Azetidine | - | nih.gov |

Metal-Catalyzed Hydrogenation

Metal-catalyzed hydrogenation is a well-established and straightforward method for the reduction of the strained olefin in 2-azetines to the corresponding saturated azetidine. nih.gov This transformation provides facile access to a variety of functionalized four-membered nitrogen heterocycles. nih.gov

The first reported example involved the exposure of N-tosyl 2-azetines to hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. nih.gov This reaction produced the desired cis-disubstituted azetidines, demonstrating the stereoselectivity of the hydrogenation process. nih.gov This method remains a reliable strategy for the saturation of the azetine ring. chemrxiv.org

Hydride Reagent Additions

The reduction of the endocyclic double bond in N-acyl-2H-azetines can be achieved through the addition of hydride reagents, yielding the corresponding saturated azetidine derivatives. This transformation is a valuable method for the synthesis of functionalized four-membered nitrogen heterocycles. The reaction proceeds via nucleophilic addition of a hydride ion to the electron-deficient C=C bond of the azetine ring. nih.govlibretexts.org

Commonly used hydride reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgpressbooks.pubyoutube.com The choice of reagent and reaction conditions can influence the stereochemical outcome of the reduction. The mechanism involves the attack of the hydride nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide furnishes the alcohol product. libretexts.orgpressbooks.pubyoutube.com

Base-Promoted Additions

Under basic conditions, N-acyl-2H-azetines can undergo nucleophilic addition reactions. nih.gov The presence of a base can facilitate the addition of various nucleophiles across the C=C double bond. While this area of reactivity has not been as extensively explored as acid-catalyzed additions, it holds potential for the synthesis of diverse azetidine scaffolds. nih.gov For instance, the use of a base can promote the intramolecular cyclization of appropriately substituted N-acyl-2H-azetines. acs.org In some cases, the presence of a base can lead to competing reactions, such as the formation of cyclopropane (B1198618) amino esters instead of azetidines. acs.org

Ring Transformation and Rearrangement Reactions

The strained ring system of N-acyl-2H-azetines makes them susceptible to various ring transformation and rearrangement reactions, providing access to a wide array of other heterocyclic systems.

The ring expansion of N-acyl-2H-azetines represents a powerful strategy for the synthesis of five-membered heterocycles like pyrroles and pyrazines.

Pyrroles: A notable method for the synthesis of halogenated pyrroles involves the regiospecific ring expansion of 2H-azetines. chemrxiv.orgchemrxiv.org This transformation takes advantage of the reactivity of the double bond within the four-membered ring. chemrxiv.orgchemrxiv.org The reaction can be initiated by the in situ generation of a carbene, which undergoes a [2+1]-cycloaddition with the azetine, followed by a rearrangement sequence to furnish the pyrrole (B145914) scaffold. chemrxiv.org This skeletal editing approach allows for the preparation of highly substituted halogenated pyrroles. chemrxiv.orgchemrxiv.org

Pyrazines: While direct conversion of 2H-azet-1-yl(phenyl)methanone to pyrazines is not extensively documented, related transformations highlight the utility of small nitrogen-containing rings in synthesizing larger heterocyclic systems. The synthesis of pyrazines can be achieved through various methods, including the condensation of diamines with dicarbonyl compounds or the dehydrogenation of piperazines. nih.govsioc-journal.cnresearchgate.net

The ring contraction of azetines to form three-membered azirine heterocycles is a less common transformation. nih.gov One reported instance involves the heating or irradiation of a dihydrotriazole, which is proposed to proceed through a zwitterionic intermediate to form an azirine. nih.gov More conventional methods for synthesizing 2H-azirines include the iridium-catalyzed decarboxylative ring contraction of isoxazol-5(4H)-ones and the oxidative cyclization of enamines. nih.govorganic-chemistry.org

N-Acyl-2H-azetines can undergo thermally or photochemically induced electrocyclic ring-opening to form aza-diene intermediates. nih.govnih.gov This ring-opening is a conrotatory process and is a competing pathway in many reactions involving these strained heterocycles. nih.govnih.gov The stability of the 2-azetine is influenced by the substituents on the nitrogen atom; electron-withdrawing groups tend to stabilize the ring, while electron-donating groups can destabilize it. nih.gov

The reactive aza-diene intermediate formed upon ring-opening can participate in intramolecular cycloaddition reactions if a suitable dienophile is present within the molecule. For example, an N-acyl-2H-azetine bearing a terminal olefin on the acyl chain can undergo an intramolecular Diels-Alder reaction after the initial electrocyclic ring-opening. nih.gov This strategy has been utilized in the synthesis of alkaloids. nih.gov Similarly, intramolecular cycloadditions of N-alkenoyl aryl azides can lead to the formation of various fused heterocyclic systems. rsc.org

Multi-Component Coupling Reactions Involving N-Acyl-2H-Azetines

N-Acyl-2H-azetines, such as N-acetyl-2-azetine, have proven to be valuable components in multi-component coupling reactions. semanticscholar.orgrsc.orgarkat-usa.org These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single step. dovepress.com

A prominent example is the Lewis acid-catalyzed formal [4+2]-cycloaddition of N-acetyl-2-azetine with imines derived from aromatic amines. acs.orgsemanticscholar.orgrsc.org This reaction initially forms unstable diastereoisomeric cycloadducts which can be trapped by another molecule of the aromatic amine to yield 2,3,4-trisubstituted tetrahydroquinolines in good yields and with high diastereoselectivity. semanticscholar.orgrsc.org The reaction conditions can be optimized to favor the formation of a single diastereoisomer. semanticscholar.org This multi-component coupling provides an efficient route to substituted quinolines, which are important structural motifs in medicinal chemistry. semanticscholar.orgrsc.org

The table below summarizes the yields of 2,3,4-trisubstituted tetrahydroquinolines obtained from the multi-component coupling of N-acetyl-2-azetine, various imines, and aromatic amines. semanticscholar.org

| Entry | R¹ | R² | Product | Yield (%) |

| a | H | H | 12a | 85 |

| b | H | Me | 12b | 75 |

| c | H | OMe | 12c | 80 |

| d | H | Cl | 12d | 90 |

| e | Me | H | 12e | 78 |

| f | OMe | H | 12f | 82 |

| Data sourced from Stevenson et al. (2006). semanticscholar.org |

Switchable Reactivity Paradigms (Ionic versus Radical Pathways)

The reactivity of N-acyl-2H-azetines, such as this compound, can be strategically switched between ionic and radical pathways by modifying the reaction conditions. chemrxiv.orgchemrxiv.org This dual reactivity allows for the selective synthesis of distinct structural motifs from a common 2-azetine precursor, highlighting the versatility of these strained heterocycles as synthetic intermediates. chemrxiv.org Two primary reactive pathways have been identified: an ionic pathway leading to ring-opened β-aminocarbonyl compounds and a radical pathway resulting in functionalized azetidine rings. chemrxiv.orgchemrxiv.org

The choice between these divergent pathways is dictated by the presence of specific reagents and energy sources. chemrxiv.org The ionic transformation is typically promoted by acidic conditions in the presence of a nucleophile like water, while the radical process is initiated by photochemical irradiation, often involving a thiol-ene reaction scheme. chemrxiv.orgchemrxiv.org

Ionic Pathway: Acid-Promoted Ring Opening

Under acidic conditions and in the presence of water, C2-functionalized N-Boc-2-azetines undergo a quantitative transformation into valuable β-aminocarbonyls. chemrxiv.org This process is highly efficient and proceeds under mild conditions, for example, using oxalic acid in dichloromethane at room temperature. chemrxiv.org

The proposed mechanism for this ionic pathway begins with the protonation of the azetine ring at the C3 position. This generates a stabilized azetidinium ion. A subsequent nucleophilic attack by water leads to a hemiaminal intermediate. This intermediate then undergoes spontaneous ring-opening to yield the final β-aminocarbonyl product. chemrxiv.org A significant advantage of this protocol is its high chemoselectivity and tolerance for a wide range of functional groups, including double bonds, haloalkyl moieties, and various alcohol and ketone functionalities. chemrxiv.org

Radical Pathway: Photochemical Hydrothiolation

In contrast, a radical-mediated pathway can be accessed through photochemical hydrothiolation. chemrxiv.org By irradiating a solution of the 2-azetine and a thiol with white light, a highly atom-efficient radical cascade is initiated. chemrxiv.org

The mechanism commences with the generation of a thiyl radical from the corresponding thiol under light irradiation. This radical then adds to the π-system of the azetine ring, forming an azetidinyl radical intermediate. The radical cascade is terminated by a hydrogen atom transfer, yielding a C3-thiolated azetidine. chemrxiv.org This process is characterized by its high regio-, chemo-, and stereoselectivity. chemrxiv.org Notably, the reaction is compatible with sensitive and highly functionalized substrates, and even other double bonds within the molecule remain untouched. chemrxiv.org

The ability to switch between these two distinct mechanistic pathways by simply changing the reaction conditions—acid and water for the ionic route versus light and a thiol for the radical route—demonstrates a remarkable level of control over the chemical behavior of N-acyl-2H-azetines. chemrxiv.orgchemrxiv.org

Research Findings on Switchable Reactivity

| Pathway | Conditions | Reactants | Product Type | Key Mechanistic Steps | Reference |

| Ionic | Acidic (e.g., Oxalic Acid), H₂O, CH₂Cl₂, 25°C | C2-functionalized N-Boc-2-azetine | β-aminocarbonyl | 1. Protonation at C3 to form azetidinium ion. 2. Nucleophilic attack by water to form hemiaminal. 3. Spontaneous ring-opening. | chemrxiv.org |

| Radical | White light irradiation | C2-functionalized N-Boc-2-azetine, Thiol | C3-thiolated azetidine | 1. Photochemical generation of thiyl radical. 2. Radical addition to azetine π-system. 3. Hydrogen radical transfer to azetidinyl radical. | chemrxiv.org |

Computational and Theoretical Investigations of N Acyl 2h Azetines

Quantum Chemical Analysis of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-acyl-2H-azetines. These methods determine the distribution of electrons within the molecule, which dictates its stability, reactivity, and spectroscopic characteristics.

Detailed research findings from computational studies on related heterocyclic systems reveal key electronic features that can be extrapolated to N-acyl-2H-azetines. The analysis typically involves calculating molecular orbitals, charge distributions, and the molecular electrostatic potential (MEP). sapub.orgsapub.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap (HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. sapub.org A smaller gap generally suggests higher reactivity. For N-acyl-2H-azetines, the HOMO is expected to be localized on the π-system of the azetine ring and the phenyl group, while the LUMO would likely be centered on the carbonyl group and the C=C bond of the ring.

The Molecular Electrostatic Potential (MEP) map is another crucial tool, which visualizes the charge distribution on the molecule's surface. sapub.org For a molecule like 2H-azet-1-yl(phenyl)methanone, the MEP would show a negative potential (red/yellow regions) around the carbonyl oxygen, indicating a site susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be found around the hydrogen atoms, highlighting areas prone to nucleophilic interaction. sapub.org

Table 1: Key Electronic Properties Investigated via Quantum Chemical Analysis

| Property | Description | Significance for N-Acyl-2H-Azetines |

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. sapub.org | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. sapub.org |

| Mulliken Atomic Charges | A method for estimating partial atomic charges from the basis sets used in a quantum calculation. sapub.org | Reveals the distribution of electron density across the molecule, identifying electron-rich and electron-poor centers. sapub.org |

| Molecular Electrostatic Potential (MEP) | A plot of the electrostatic potential on the electron density surface of a molecule. sapub.org | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites, predicting regions for intermolecular interactions. sapub.org |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility in polar solvents and intermolecular dipole-dipole interactions. |

Mechanistic Elucidation via Computational Methods (e.g., DFT Calculations)

Density Functional Theory (DFT) has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. rsc.orgbeilstein-journals.org For reactions involving N-acyl-2H-azetines, DFT calculations can map the entire potential energy surface, identifying reactants, products, intermediates, and, crucially, the transition state structures that connect them. matlantis.comfrontiersin.org

For instance, computational studies on amide bond formation and acyl transfer reactions show that DFT can effectively model the process. rsc.org These studies indicate that such reactions can proceed through various pathways, often assisted by solvent molecules or catalysts. rsc.org In the context of N-acyl-2H-azetines, DFT could be used to investigate reactions such as cycloadditions, ring-opening, or additions to the strained double bond. nih.gov The calculations provide the activation energy (the energy barrier of the transition state), which determines the reaction rate. matlantis.com By comparing the activation energies of different possible pathways, chemists can predict the most likely mechanism. rsc.orgfrontiersin.org

A typical mechanistic study using DFT would involve:

Geometry Optimization: Finding the lowest energy structure for all reactants, intermediates, products, and transition states. matlantis.com

Frequency Calculation: Confirming that optimized structures are true minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency for transition states). nih.gov

Energy Profiling: Plotting the relative energies of all species along the reaction coordinate to visualize the energy barriers and reaction thermodynamics. matlantis.com

These computational approaches have successfully clarified mechanisms for various organic reactions, including those involving strained rings and amide functionalities. rsc.orgchemrxiv.org

Conformational Analysis and Ring Strain Energy Considerations

The structure of N-acyl-2H-azetines is defined by two key features: the conformation of the exocyclic N-acyl group and the inherent strain of the four-membered ring.

Conformational Analysis: The amide bond of the N-acyl group can exist in E and Z conformations due to the partial double-bond character of the C-N bond. Computational studies on other N-acyl heterocycles have shown that one conformation is typically preferred, but the energy barrier to rotation can be low enough to allow for the existence of both isomers in equilibrium. nih.govmdpi.com The specific preference for this compound would be influenced by steric interactions between the phenyl group and the azetine ring. Furthermore, the nitrogen atom in N-acyl aziridines (a related three-membered ring system) is known to be pyramidal, indicating a distorted amide bond, a feature likely to be present in the more strained azetine system as well. semanticscholar.org

Ring Strain Energy (RSE): Ring strain is a form of instability that arises when bond angles in a ring deviate from their ideal values. wikipedia.org The 2-azetine ring is highly strained due to its four-membered structure and the presence of a C=C double bond, which further increases the strain compared to a saturated azetidine (B1206935) ring. nih.govwikipedia.org High ring strain energy is a major contributor to the reactivity of these compounds, as reactions that lead to ring-opening can relieve this strain. wikipedia.orgresearcher.life

Table 2: Representative Ring Strain Energies (RSE) of Small Ring Systems

| Compound | Ring Size | RSE (kcal/mol) | Notes |

| Cyclopropane (B1198618) | 3 | ~27.5 | Saturated carbocycle. wikipedia.org |

| Cyclopropene | 3 | ~53.5 | Unsaturated, showing significantly higher strain. wikipedia.org |

| 2H-Azirine | 3 | ~39.5 | The 2H-isomer is more stable (lower RSE) than the 1H-isomer. nih.govnih.gov |

| Cyclobutane | 4 | ~26.5 | Less strained than cyclopropane. wikipedia.org |

| Azetidine | 4 | ~25.9 | Saturated N-heterocycle, similar strain to cyclobutane. |

| 2-Azetine | 4 | >26.5 | Expected to have significantly higher strain than azetidine due to unsaturation. nih.gov |

Note: Values are approximate and can vary based on the computational method.

Prediction of Reactivity and Selectivity

A primary goal of computational studies is to predict how a molecule will behave in a chemical reaction. For N-acyl-2H-azetines, theoretical methods can forecast both reactivity (how fast it reacts) and selectivity (which part of the molecule reacts and in what orientation). nih.govnrel.gov

Reactivity Prediction: The high ring strain energy of the 2-azetine ring is a strong indicator of its high reactivity, particularly in reactions that involve ring-opening or cycloadditions. nih.govwikipedia.org The electronic properties calculated in section 4.1, such as the HOMO-LUMO gap, also serve as powerful predictors of reactivity. sapub.org Furthermore, the N-acyl group can influence reactivity; for example, electron-withdrawing substituents on the phenyl ring could make the carbonyl carbon more electrophilic. A computational study on acyl transfer reactions noted that N-phenyl substitution can slow down the transfer rate due to conjugation effects. rsc.org

Selectivity Prediction: DFT calculations are instrumental in predicting the selectivity (chemo-, regio-, and stereoselectivity) of reactions. beilstein-journals.org

Regioselectivity: In reactions involving multiple potential sites, such as addition to the C=C bond versus the C=O bond in this compound, DFT can determine the most favorable pathway by comparing the activation energies for each possibility. beilstein-journals.org Reactivity indices derived from the calculations, such as Fukui functions or analysis of the MEP map, can also predict the most likely sites for nucleophilic or electrophilic attack. sapub.orgbeilstein-journals.org

Stereoselectivity: For reactions that can produce different stereoisomers, computational models can predict which product will be favored by calculating the energies of the different transition states leading to each isomer. The pathway with the lowest energy barrier will correspond to the major product.

By combining analyses of steric effects, electronic properties, and reaction energy profiles, computational chemistry provides a robust framework for predicting and understanding the chemical behavior of complex molecules like this compound. rsc.orgnih.govnrel.gov

Applications of N Acyl 2h Azetines in Advanced Organic Synthesis

Precursors to Functionalized Azetidine (B1206935) Scaffolds

The conversion of the unsaturated 2-azetine ring into the corresponding saturated azetidine scaffold is a fundamental transformation that provides access to a diverse range of functionalized four-membered nitrogen heterocycles. nih.gov The strained π-bond within the 2-azetine structure makes it susceptible to various addition reactions, allowing for the introduction of new substituents and the creation of complex stereochemical relationships. nih.govacs.org Methods such as metal-catalyzed hydrogenation, radical additions, and acid-facilitated additions are employed to generate substituted azetidines from 2-azetine precursors. nih.gov

A significant application of N-acyl-2H-azetines is their participation in cycloaddition reactions to construct fused-polycyclic systems containing an azetidine ring. nih.gov These reactions rapidly build molecular complexity from relatively simple starting materials. nih.gov

[4+2] Cycloadditions: N-acyl-2H-azetines can function as dienophiles in Diels-Alder reactions. The first reported instance involved the reaction of an N-acetyl-2-azetine with various dienes, which, upon heating, afforded complex polycyclic adducts with high endo-selectivity. nih.gov For example, N-acetyl-2-azetine reacts with cyclic dienes in high yields. acs.org

[3+2] Cycloadditions: These reactions are valuable for creating fused heterocycles containing both a four-membered azetidine and a five-membered ring. nih.gov For instance, 2-azetines react with nitrile oxides in a telescoped sequence to produce fused-isoxazoline-azetidine scaffolds. nih.gov

[2+2] Cycloadditions: The reaction of 2-azetines with highly reactive species like ketenes and isocyanates leads to fused bicyclic compounds. nih.gov The cycloaddition between a 2-azetine and dichloroketene, for instance, yields a [2.2.0]-fused azetidine product. nih.gov

These cycloaddition strategies highlight the versatility of 2-azetines in generating structurally diverse and complex polycyclic azetidines. nih.gov

Table 1: Examples of Cycloaddition Reactions with N-Acyl-2H-Azetines for Fused-Polycyclic Azetidine Synthesis

| Cycloaddition Type | Reactant with 2-Azetine | Resulting Scaffold | Reference |

| [4+2] Diels-Alder | Cyclic Dienes (e.g., 138a-c) | Fused-bicyclic azetidines (e.g., endo-adducts) | nih.govacs.org |

| [3+2] Dipolar | Nitrile Oxides | Fused-isoxazoline-azetidines | nih.gov |

| [2+2] Cycloaddition | Dichloroketene | [2.2.0]-fused azetidine | nih.gov |

The controlled synthesis of stereochemically defined azetidines is crucial for their application in medicinal chemistry and as chiral ligands. rsc.orgacs.org N-Acyl-2H-azetines serve as key precursors in several stereoselective transformations to produce chiral azetidine derivatives. rsc.orgacs.orguni-muenchen.de

One of the most direct methods is the stereoretentive reduction of the 2-azetine double bond. nih.govacs.org Metal-catalyzed hydrogenation is a well-established method to convert 2-azetines into the corresponding azetidines, preserving the stereochemistry of existing substituents on the ring. nih.govacs.org

Radical additions also provide a pathway to functionalized azetidines. For example, the photochemical hydrothiolation of C2-functionalized 2-azetines proceeds with varying levels of stereoselectivity, influenced by the steric bulk of substituents on both the azetine and the thiol. chemrxiv.org High trans stereoselectivity is often observed with bulky substituents at the C2 position of the azetine. chemrxiv.org

Furthermore, chiral auxiliaries have been employed to achieve high levels of stereoselectivity in the synthesis of C-2-substituted azetidines. rsc.org While many stereoselective syntheses focus on building the azetidine ring from acyclic precursors, the functionalization of pre-existing chiral 2-azetines offers a powerful alternative for accessing enantiopure azetidine derivatives. rsc.orguni-muenchen.de The development of enantioselective [3+1] cycloadditions to form chiral donor-acceptor azetines has opened new avenues for synthesizing optically enriched azetidine-based compounds. nsf.gov

Table 2: Stereoselective Reactions for Azetidine Synthesis from 2-Azetine Precursors

| Reaction Type | Key Feature | Stereochemical Outcome | Reference |

| Hydrogenation | Metal-catalyzed reduction | Stereoretentive; converts 2-azetine to azetidine | nih.govacs.org |

| Radical Hydrothiolation | Photochemical thiol-ene reaction | trans-selectivity favored with bulky C2-substituents | chemrxiv.org |

| [3+1] Cycloaddition | Chiral copper(I) catalysis | Highly enantioselective formation of chiral 2-azetines | nsf.gov |

Synthetic Intermediates for Diverse Nitrogen Heterocycles

Beyond their role as precursors to saturated azetidines, N-acyl-2H-azetines are valuable intermediates for the synthesis of other classes of nitrogen-containing heterocycles through ring-expansion and ring-opening-cyclization cascades. nih.govrsc.org

The transformation of the four-membered azetine ring into a five-membered pyrrole (B145914) ring represents a synthetically useful ring-expansion strategy. nih.gov Thermolysis of a 2-azetine in toluene (B28343) has been reported to yield a 2H-pyrrole. nih.gov

A more recent and conceptually novel approach involves "skeletal editing," where the inherent reactivity of the double bond in 2H-azetines is harnessed to trigger a ring-expanding rearrangement. chemrxiv.orgchemrxiv.org This strategy allows for the regiospecific synthesis of highly substituted halogenated pyrroles from 2H-azetines. chemrxiv.orgchemrxiv.org The reaction of 2H-azetines with an in-situ generated difluorocarbene, for example, leads to a range of mono- and di-substituted pyrroles fluorinated at the 3-position in moderate to high yields. chemrxiv.org This 4→5 skeletal editing provides a unique method for molecular shape-shifting and accessing uniquely substituted pyrrole structures. chemrxiv.org

N-acyl-2H-azetines are effective reagents in the Povarov reaction, an imino-Diels-Alder reaction, for the synthesis of tetrahydroquinolines. nih.govsemanticscholar.org Specifically, N-acetyl-2-azetine undergoes a Lewis acid-catalyzed formal [4+2] cycloaddition with imines derived from aromatic amines. acs.orgsemanticscholar.org

The reaction initially forms unstable fused-polycyclic azetidine cycloadducts. nih.govsemanticscholar.org These intermediates are typically not isolated but react further in the presence of an amine to open the strained azetidine ring, ultimately yielding 2,3,4-trisubstituted tetrahydroquinolines in good to excellent yields. nih.govsemanticscholar.org The process often results in a single major diastereoisomer, particularly after purification on silica (B1680970) gel. semanticscholar.org This multicomponent coupling strategy provides a powerful tool for constructing the tetrahydroquinoline core, a prevalent scaffold in natural products and pharmaceuticals. semanticscholar.orgnih.govkoreascience.kr

Table 3: Synthesis of Tetrahydroquinolines from N-Acetyl-2-Azetine

| Reactants | Catalyst | Intermediate | Final Product | Reference |

| N-acetyl-2-azetine, Aromatic Imine, Aromatic Amine | Lewis Acid (e.g., Y(OTf)₃, Sc(OTf)₃) | Unstable fused-azetidine cycloadduct | 2,3,4-Trisubstituted Tetrahydroquinoline | nih.govacs.orgsemanticscholar.org |

β-Aminocarbonyls are valuable synthetic building blocks for producing β-amino acids and other medicinally relevant molecules. researchgate.netorganic-chemistry.org N-Acyl-2H-azetines, particularly N-Boc-2-azetines, serve as efficient precursors to these compounds through a facile ring-opening reaction. chemrxiv.orgresearchgate.netrsc.org

The transformation is typically promoted by acid in the presence of water. chemrxiv.orgrsc.org The proposed mechanism involves the protonation of the azetine at the C3 position to form a stabilized azetidinium ion. chemrxiv.orgresearchgate.net Subsequent nucleophilic attack by water generates a transient hemiaminal intermediate, which then undergoes spontaneous ring-opening to afford the final β-aminocarbonyl derivative. chemrxiv.orgrsc.org This acid-catalyzed hydration proceeds under mild conditions and has been shown to be highly efficient for a wide range of C2-functionalized N-Boc-2-azetines, often providing the products in nearly quantitative yields without the need for extensive purification. chemrxiv.orgresearchgate.netrsc.org The reaction of chiral azetines can also lead to the formation of β-amino acid derivatives via ring opening with various nucleophiles. nsf.govnih.gov

Access to Chiral α-Amino Acid Derivatives

The synthesis of chiral α-amino acid derivatives is a significant area of organic chemistry, and N-acyl-2H-azetines have proven to be useful precursors for these valuable compounds. nsf.govresearchgate.net The ring-opening of chiral 2-azetines can lead to the formation of amino acid derivatives. nih.gov

One prominent strategy involves the highly enantioselective [3+1]-cycloaddition of silyl-protected enoldiazoacetates with aza-ylides, catalyzed by chiral copper(I) complexes. nsf.gov This method produces highly optically enriched donor-acceptor 2-azetines. Subsequent reactions of these azetines with a broad spectrum of nucleophiles lead to a facile ring-opening, yielding a variety of α-amino acid derivatives with high efficacy and complete retention of the original enantiopurity. nsf.gov This process is notable for its mild reaction conditions and broad substrate scope. nsf.gov

Another approach involves the hydrogenation of chiral p-methoxybenzyl azetine-2-carboxylates. This reaction proceeds with hydrogen addition to the carbon-carbon double bond and hydrogenolysis of the ester, yielding all-cis stereoisomers of tetrasubstituted azetidine-2-carboxylic acids, which are themselves valuable chiral amino acid derivatives. researchgate.net

Table 1: Synthesis of Chiral α-Amino Acid Derivatives from 2-Azetines

| Starting Material | Reaction Type | Key Features | Product Class |

|---|---|---|---|

| Silyl-protected enoldiazoacetates & aza-ylides | Chiral Cu(I)-catalyzed [3+1]-cycloaddition followed by nucleophilic ring-opening | High enantioselectivity; Broad nucleophile scope; Mild conditions | Chiral α-amino acid derivatives |

| Chiral p-methoxybenzyl azetine-2-carboxylates | Catalytic hydrogenation (Pd/C) | High yield and stereocontrol | All-cis tetrasubstituted azetidine-2-carboxylic acids |

Generation of Pyrazine and Aziridine Systems

N-acyl-2H-azetines serve as precursors for other important heterocyclic systems, notably pyrazines and aziridines. Pyrazines are a class of N-heterocycles with a wide range of applications in pharmaceuticals and materials science. researchgate.net Aziridines are also valuable synthetic intermediates. organic-chemistry.org

The transformation of 2H-azetines can lead to the formation of various heterocyclic structures. For instance, the reaction of 2H-azirines, which are structurally related to azetines, can be catalyzed by copper to undergo a formal (3+2) cycloaddition, leading to pyrrole derivatives. nih.gov While direct conversion of 2H-azet-1-yl(phenyl)methanone to pyrazines is less commonly documented, the reactivity of the azetine ring allows for rearrangements and cycloadditions that can form six-membered rings. For example, N-acetyl-2-azetine undergoes a Lewis acid-catalyzed [4+2] cycloaddition-fragmentation reaction with imines to produce 2,3-disubstituted quinolines, which are structurally related to pyrazines. researchgate.net

The synthesis of aziridines from N-acyl-2H-azetines is also a feasible transformation, often proceeding through rearrangement or addition reactions across the double bond of the azetine ring.

Role in the Synthesis of Complex Molecules and Alkaloids

The unique reactivity of N-acyl-2H-azetines makes them powerful tools in the total synthesis of complex natural products, particularly alkaloids. nih.gov

N-acyl-2H-azetines have been instrumental in the concise synthesis of several biologically active alkaloids.

Luotonin A: Stevenson and coworkers reported a concise, four-step total synthesis of the antitumor alkaloid Luotonin A starting from N-acetyl-2-azetine. researchgate.net The key step involves a Diels-Alder reaction between N-acetyl-2-azetine and an appropriate imine, followed by an elimination and aromatization sequence under acidic conditions to construct the core quinoline (B57606) structure of the alkaloid. researchgate.net This approach highlights the utility of the azetine as a compact and reactive building block for rapidly assembling complex heterocyclic frameworks. researchgate.netnih.govrsc.org

δ-Coniceine: In 1991, Jung and his coworker developed a three-step synthesis of (±)-δ-coniceine, a toxic piperidine (B6355638) alkaloid, using a 1-acyl-2-azetine derivative. nih.gov The synthesis relies on an initial electrocyclic ring-opening of the azetine, which then allows for an intramolecular Diels-Alder reaction with a terminal olefin on the acyl chain. A subsequent hydrogenation step affords the target alkaloid. nih.gov

Table 2: Application of N-Acyl-2H-Azetines in Alkaloid Synthesis

| Target Alkaloid | Key Intermediate | Key Reaction Step | Reference |

|---|---|---|---|

| Luotonin A | N-acetyl-2-azetine | Diels-Alder reaction / Aromatization | researchgate.net |

| (±)-δ-Coniceine | 1-acyl-2-azetine | Electrocyclic ring-opening / Intramolecular Diels-Alder | nih.gov |

Utility in Combinatorial Chemistry and Library Generation

Combinatorial chemistry is a powerful technique for drug discovery that involves the rapid synthesis of a large number of diverse compounds, known as a chemical library. nih.govimperial.ac.uk The goal is to generate a wide array of molecules that can be screened for biological activity. nih.govcijournal.ru

N-acyl-2H-azetines are valuable scaffolds for combinatorial library synthesis due to their ability to undergo a variety of chemical transformations in a controlled manner. Starting from a common 2H-azetine core, a diverse library of compounds can be generated by reacting it with a range of different reagents. This "divergent synthesis" approach is highly efficient for creating molecular diversity. nih.gov

For example, the functionalization of the 2-azetine ring at various positions can be achieved through methods like lithiation followed by reaction with a panel of electrophiles. nih.gov This allows for the introduction of a wide variety of substituents, leading to a library of structurally diverse azetine derivatives. Furthermore, the subsequent ring-opening or rearrangement reactions of these functionalized azetines can generate libraries of other heterocyclic compounds, such as substituted azetidines, pyrroles, or amino acid derivatives. nih.govnih.gov This "libraries from libraries" concept expands the accessible chemical space from a single starting scaffold. nih.gov The ability to generate new libraries of chiral functionalized azetidines and amino alcohols from 3,4-disubstituted 2-azetines highlights their potential in creating collections of molecules for pharmacological screening. researchgate.net

Future Perspectives and Research Directions in N Acyl 2h Azetine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The development of new and sustainable methods for synthesizing N-acyl-2H-azetines and their derivatives is a primary focus of current research. researchgate.netnih.gov Traditional methods often involve harsh reaction conditions, limiting their broader applicability. rsc.org

Recent innovations are centered around creating more environmentally friendly and efficient processes. For instance, a one-pot synthesis of trisubstituted 2-azetines from enals and chloramine-T in aqueous media has been developed, offering an eco-friendly alternative. rsc.org Another sustainable approach involves the use of propylphosphonic anhydride (B1165640) (T3P) for the synthesis of N-acyl tryptamines, which is characterized by its operational simplicity and use of non-halogenated solvents. frontiersin.org

Furthermore, the concept of "green chemistry" is being integrated into azetine synthesis. This includes the use of safer solvents and the development of catalytic processes that minimize waste. mdpi.combeilstein-journals.org The use of cyclopentyl methyl ether (CPME) as a green solvent has shown promise in the synthesis of 2-substituted azetines. uniba.it

Here is a table summarizing some novel and sustainable synthetic methodologies:

| Methodology | Key Features | Advantages | Reference |

| One-pot synthesis from enals and chloramine-T | Uses water as a solvent, iodine, and K2CO3. | Eco-friendly, efficient. | rsc.org |

| T3P-assisted synthesis of N-acyl tryptamines | Employs propylphosphonic anhydride, room temperature reaction. | Operationally simple, minimizes use of halogenated solvents. | frontiersin.org |

| Use of CPME as a green solvent | Cyclopentyl methyl ether replaces less sustainable solvents. | Environmentally responsible, can be used without anhydrification. | uniba.it |

| Photochemical solvent-free reactions | Utilizes light to drive reactions without the need for a solvent. | Reduces waste, can be highly efficient. | mdpi.com |

Exploration of Unprecedented Reactivity Profiles

The strained nature of the 2H-azetine ring imparts unique reactivity, making it a versatile synthon for creating diverse molecular architectures. chemrxiv.orgnih.gov Researchers are actively exploring new transformations of these compounds beyond their traditional use as dienophiles in Diels-Alder reactions. acs.org

One area of interest is the switchable reactivity of C2-functionalized 2-azetines. Depending on the reaction conditions, these compounds can undergo either an ionic or a radical pathway, leading to the formation of β-aminocarbonyls or 2,3-disubstituted azetidines, respectively. chemrxiv.orgchemrxiv.org The ionic pathway is typically triggered by acidic conditions in the presence of water, while the radical process can be initiated by white light irradiation in a thiol-ene reaction. chemrxiv.org

The scope of these reactions has been explored with various 2-azetines and different thiols, demonstrating good to excellent yields for the resulting azetidines. chemrxiv.org The stereoselectivity of the radical hydrothiolation is influenced by the steric bulk of the substituents on both the azetine and the thiol. chemrxiv.org

Below is a table detailing the dual reactivity of 2-azetines:

| Reaction Pathway | Conditions | Product | Key Features | Reference |

| Ionic Pathway | Acidic conditions, water | β-aminocarbonyls | Quantitative transformation, products often do not require purification. | chemrxiv.org |

| Radical Pathway | White light irradiation, thiol | 2,3-disubstituted azetidines | High chemoselectivity, stereoselectivity influenced by steric factors. | chemrxiv.org |

Advanced Computational Modeling for Rational Design and Discovery

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of N-acyl-2H-azetines. nih.govdokumen.pub Methods like Density Functional Theory (DFT) are being used to study reaction mechanisms and stereoselectivities. nih.govresearchgate.net

For example, DFT calculations have been employed to investigate the N-heterocyclic carbene (NHC)-catalyzed [4+2] annulation of 2H-azirines with ketones. researchgate.net These studies help elucidate the multi-step reaction pathway and identify the origins of regio- and stereoselectivity. researchgate.net Such computational insights are crucial for the rational design of new catalysts and for predicting the outcomes of novel reactions. nih.govmdpi.com

The process of computational protein design, which involves identifying active sites and optimizing surrounding residues, provides a framework for how similar approaches can be applied to the rational design of small molecule catalysts and reagents for azetine chemistry. nih.gov By modeling transition states and reaction intermediates, researchers can design more efficient and selective synthetic routes. nih.gov

Enantioselective Synthesis and Derivatization

The synthesis of chiral, non-racemic N-acyl-2H-azetines and their derivatives is a significant challenge and a major area of research. researchgate.netnsf.govnsf.gov The development of enantioselective methods is crucial for the application of these compounds in medicinal chemistry and the synthesis of biologically active molecules. nsf.govrsc.org

Several strategies are being pursued to achieve enantioselectivity. One approach involves the use of chiral catalysts, such as copper(I) complexes with chiral ligands, for the [3+1]-cycloaddition of enoldiazoacetates with aza-ylides to produce chiral donor-acceptor azetines. nih.govnsf.gov This method has been shown to yield azetines with high enantiomeric excess. nih.gov

Another strategy is the kinetic resolution of racemic mixtures. For instance, chiral Brønsted acids have been used to catalyze the asymmetric addition of thiols to N-acyl ketimines, affording N(acyl),S-acetals with high enantioselectivity. rsc.org Similarly, kinetic resolution of N-acylaziridines has been achieved through nucleophilic ring opening using a chiral modifier. nih.gov

The following table highlights key approaches to enantioselective synthesis in this field:

| Strategy | Catalyst/Reagent | Reaction Type | Outcome | Reference |

| Asymmetric Catalysis | Copper(I) with chiral sabox ligand | [3+1]-cycloaddition | Highly enantiomerically enriched donor-acceptor azetines. | nih.govnsf.govnsf.gov |

| Chiral Phosphine Catalysis | Chiral phosphine | [2+2] annulation | Chiral 2-azetines with up to 96% ee. | researchgate.net |

| Kinetic Resolution | Chiral Brønsted acid | Asymmetric addition of thiols to N-acyl ketimines | N(acyl),S-acetals with high enantioselectivity. | rsc.org |

| Rhodium-Catalyzed Arylation | Chiral bicyclo[3.3.0]diene ligand | Arylation of N-nosylimines | Highly enantioselective synthesis of (diarylmethyl)amines. | organic-chemistry.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the way organic synthesis is performed, and the chemistry of N-acyl-2H-azetines is no exception. syrris.comsioc-journal.cn These technologies offer numerous advantages over traditional batch processing, including improved safety, reproducibility, and scalability. syrris.comacs.org

The synthesis of 2-substituted azetines has been successfully adapted to continuous flow conditions. acs.orgnih.gov This allows for the safe handling of unstable intermediates, such as lithiated azetines, at higher temperatures than in batch, leading to increased efficiency. acs.orgnih.gov The use of flow reactors also facilitates the integration of multiple synthetic steps into a telescoped process, reducing manual handling and purification steps. syrris.com

Automated flow chemistry platforms are particularly well-suited for the generation of compound libraries for drug discovery. syrris.com By combining flow synthesis with artificial intelligence and machine learning, researchers can rapidly explore a vast chemical space and optimize reaction conditions. syrris.com This integration has the potential to accelerate the discovery of new bioactive molecules derived from the N-acyl-2H-azetine scaffold.

Recent developments include the use of flow chemistry for the hydrogenation of 2-azetines in a safe and sustainable manner, employing environmentally friendly solvents. researchgate.net Furthermore, a flow-batch approach has been developed for the preparation of 2H-azirines and their subsequent transformation into functionalized NH-aziridines, showcasing the versatility of combining flow and batch techniques. beilstein-journals.orgresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.